2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with phenylacetonitrile in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method allows for the production of large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylethylamines.
Scientific Research Applications
2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, potentially modulating neurotransmitter release and activity. The exact pathways and molecular targets involved are still under investigation, but it is believed to affect the dopaminergic and serotonergic systems.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A naturally occurring compound with a similar structure but lacking the 4-chlorophenyl group.
4-Chloroamphetamine: A compound with a similar structure but with an additional methyl group on the amine.
Phenylpropanolamine: A compound with a similar backbone but with a hydroxyl group on the ethyl chain.
Uniqueness
2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not observed with other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12;/h1-9,14H,10,16H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGCJYLRMVCORO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988848 |
Source
|
Record name | 2-(4-Chlorophenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90988848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69134-42-5 |
Source
|
Record name | Phenethylamine, 4-chloro-N-phenyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069134425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Chlorophenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90988848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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